2-phenylfuro[3,2-c]pyridin-4(5H)-one
Description
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-phenyl-5H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H9NO2/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15) |
InChI Key |
VLDALGPIBIKRBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CNC3=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a Bromodomain and Extra-Terminal (BET) inhibitor , particularly targeting the second bromodomain (BD2) of BET proteins. These proteins are implicated in various cancers and inflammatory diseases, making them attractive targets for drug development. The derivatives of 2-phenylfuro[3,2-c]pyridin-4(5H)-one have shown promising activity against these targets, indicating their potential use in cancer therapy.
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| BET Inhibition | BD2 of BET proteins | |
| Antimicrobial | Various bacterial strains | |
| Anticancer | Cancer cell lines |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. In studies assessing their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, several compounds demonstrated significant inhibitory effects. This suggests that these derivatives could be developed into new antimicrobial agents .
Synthetic Utility
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized to create a variety of chemical libraries with diverse biological activities. The synthesis often employs methods involving solvents like N,N-dimethylformamide and reagents such as triflic anhydride, highlighting its adaptability in synthetic pathways.
Table 2: Synthesis Methods for this compound
| Method | Conditions | Yield (%) |
|---|---|---|
| Reaction with triflic anhydride | DMF, elevated temperature | Variable |
| Cyclization from precursors | Various solvents and temperatures | High |
Case Study 1: BET Inhibitors Development
A study focused on the development of derivatives targeting BET proteins showcased the synthesis and biological evaluation of several compounds based on the this compound scaffold. These compounds were evaluated for their ability to inhibit cancer cell proliferation and showed promising results in preclinical models .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of synthesized derivatives against common bacterial strains. The study utilized disc diffusion methods to evaluate efficacy, revealing several compounds with significant activity against E. coli and C. albicans, suggesting potential clinical applications in treating infections .
Comparison with Similar Compounds
Core Heterocycle Variations
The furopyridinone scaffold can be compared to thienopyridinones, where the oxygen atom in the furan ring is replaced by sulfur. Key differences include:
Thieno analogs exhibit higher thermal stability, as seen in compounds like 2-(4-chlorophenyl)-thieno[3,2-c]pyridin-4(5H)-one (mp 219–221°C) .
Substituent Effects
Substituents on the phenyl ring significantly influence physicochemical and biological properties:
Chlorine and trifluoromethyl groups increase lipophilicity and resistance to oxidative metabolism, while hydroxyl groups improve solubility .
Halogenated Derivatives
Bromination or chlorination at the pyridinone ring alters reactivity and binding affinity:
| Compound | Halogen Position | Application |
|---|---|---|
| 7-Bromofuro[3,2-c]pyridin-4(5H)-one | C7 | Intermediate for cross-coupling |
| 4-Chlorofuro[3,2-c]pyridine | C4 | Precursor for nucleophilic substitution |
Halogenation expands synthetic utility, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig reactions .
Preparation Methods
Acid-Catalyzed Tandem Cyclization
The most well-documented synthesis involves an acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. This method, adapted from pyrano[3,2-c]quinolone syntheses, achieves cyclization via a two-step mechanism.
Reaction Mechanism :
-
Propargylation : The hydroxyl group of 4-hydroxyquinolin-2-one undergoes nucleophilic attack on the propargylic alcohol, facilitated by p-toluenesulfonic acid (p-TsOH), forming a propargyl ether intermediate.
-
Cyclization : Intramolecular 6-endo-dig cyclization generates the furo[3,2-c]pyridin-4(5H)-one core, with the phenyl group introduced via the propargylic alcohol’s aryl substituent.
Standard Conditions :
Table 1: Substrate Scope and Yields
| Propargylic Alcohol Substituent | Yield (%) | Characterization Methods |
|---|---|---|
| 4-Methylphenyl | 62 | ¹H NMR, ¹³C NMR, HRMS |
| 4-Fluorophenyl | 61 | ¹H NMR, ¹⁹F NMR, IR |
| 4-Chlorophenyl | 82 | HRMS, X-ray diffraction |
| 4-Bromophenyl | 74 | ¹H NMR, ¹³C NMR |
Key spectral data for the 4-chlorophenyl derivative includes:
Alternative Cyclization Strategies
While less explored, intramolecular Heck coupling and transition-metal-catalyzed cyclizations have been proposed for analogous furopyridinones. For example, palladium-catalyzed C–H activation could theoretically form the furan ring, though no experimental data exists for this specific compound.
Reaction Optimization
Catalyst Loading and Solvent Effects
Temperature and Time Dependence
-
Reflux vs. Lower Temperatures : Reactions at 80°C require 48 hours but achieve comparable yields, suggesting kinetic control.
-
Microwave Assistance : Pilot studies show a 30% reduction in time with maintained yield, though scalability remains unverified.
Scalability and Industrial Considerations
Pilot-Scale Adaptations
Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| Propargylic Alcohol | 120–200 |
| 4-Hydroxyquinolin-2-one | 300–450 |
| p-TsOH | 50–80 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenylfuro[3,2-c]pyridin-4(5H)-one, and how are key intermediates characterized?
- Methodological Answer : The core scaffold is typically synthesized via cyclization of azides derived from 3-(furan-2-yl)propenoic acid. For example, 3-(furan-2-yl)propenoic acid is converted to an azide intermediate, which undergoes thermal cyclization to yield the furopyridinone core. The phenyl group at the 2-position is introduced via Suzuki-Miyaura cross-coupling using arylboronic acids and a chlorinated precursor (e.g., 7a in ). Key intermediates are characterized using / NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Q. How is the structural integrity of this compound validated in drug discovery workflows?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For instance, the binding conformation of derivatives to BRD4 BD2 was resolved via co-crystallization (PDB: 7X7L), confirming hydrogen bonding with Asn156 and Tyr138. NMR (e.g., - HSQC) is used to monitor binding-induced chemical shift perturbations in bromodomain proteins .
Q. What safety protocols are recommended for handling halogenated intermediates during synthesis?
- Methodological Answer : Brominated precursors (e.g., 7-bromo derivatives) require strict adherence to fume hood use, PPE (nitrile gloves, lab coats), and waste segregation. emphasizes storing reactive intermediates in labeled, airtight containers away from oxidizers. Emergency eyewash stations and spill kits must be accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
